ethyl 2-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate
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Description
Ethyl 2-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate is a useful research compound. Its molecular formula is C13H15N3O5S2 and its molecular weight is 357.4. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activation, and ampa receptor modulation .
Mode of Action
It is known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as the halo group at the 7 and 8 positions, play a significant role in the activity of these compounds .
Biochemical Pathways
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to modulate various biochemical pathways, including those involved in hypertension, diabetes, and cancer .
Result of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biological Activity
Ethyl 2-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate is a complex organic compound belonging to the class of benzothiadiazine derivatives. This compound has garnered attention in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula for this compound is C20H21N3O5S2, with a molecular weight of approximately 447.5 g/mol. The structure features a benzothiadiazine core with various functional groups that contribute to its chemical reactivity and biological activity.
Pharmacological Activities
1. Antimicrobial Activity
Research indicates that derivatives of benzothiadiazine compounds exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains in vitro. For example, studies have demonstrated its potential against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
2. Anticancer Activity
Benzothiadiazine derivatives have been investigated for their anticancer properties. Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The compound's mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival .
3. Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies and Research Findings
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammation and cancer progression.
- Cell Signaling Pathways : It modulates key signaling pathways such as NF-kB and MAPK, which are critical in inflammatory responses and tumorigenesis.
Properties
IUPAC Name |
ethyl 2-[[2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetyl]amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5S2/c1-2-21-12(18)7-14-11(17)8-22-13-15-9-5-3-4-6-10(9)23(19,20)16-13/h3-6H,2,7-8H2,1H3,(H,14,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIZFUXSPAMZDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NS(=O)(=O)C2=CC=CC=C2N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.